molecular formula C9H10BrNO2 B2542467 Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate CAS No. 1805947-82-3

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate

Cat. No.: B2542467
CAS No.: 1805947-82-3
M. Wt: 244.088
InChI Key: GIXVVNNTRMCQSZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate typically involves the bromination of 5-methylpyridin-2-yl acetate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-bromopyridin-2-yl)acetate
  • Methyl 2-(5-bromopyridin-2-yl)acetate
  • Methyl 2-(4-bromopyridin-2-yl)acetate

Uniqueness

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring.

Properties

IUPAC Name

methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-3-4-7(11-9(6)10)5-8(12)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXVVNNTRMCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805947-82-3
Record name methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate
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